5-(methoxymethyl)-1,2-oxazol-3-amine chemical structure and properties
5-(methoxymethyl)-1,2-oxazol-3-amine chemical structure and properties
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
5-(Methoxymethyl)-1,2-oxazol-3-amine (also known as 5-(methoxymethyl)isoxazol-3-amine) is a functionalized heterocyclic building block critical to medicinal chemistry. It belongs to the class of 3-amino-5-substituted isoxazoles, a privileged scaffold found in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors (e.g., valdecoxib), and kinase inhibitors.
This guide details the physicochemical profile, synthetic pathways, and reactivity of this specific derivative. Distinguished by the 5-methoxymethyl group, this molecule offers unique polarity and hydrogen-bonding capabilities compared to its 5-methyl analogs, making it a valuable tool for optimizing pharmacokinetic properties in drug design.
Chemical Identity & Physicochemical Properties[1][2]
Nomenclature and Identifiers
-
IUPAC Name: 5-(Methoxymethyl)-1,2-oxazol-3-amine
-
Common Synonyms: 5-(Methoxymethyl)isoxazol-3-amine; 3-Amino-5-(methoxymethyl)isoxazole
-
CAS Registry Numbers:
-
Free Base: 95312-49-5
-
Hydrochloride Salt: 1820615-29-9[1]
-
-
Molecular Formula: C
H N O [2][3] -
SMILES: COCC1=CC(N)=NO1
Structural Analysis
The molecule features a five-membered isoxazole heteroaromatic ring.
-
Position 3 (Amine): An exocyclic primary amine (
). It acts as a weak base and a nucleophile for derivatization (e.g., sulfonylation). -
Position 5 (Methoxymethyl): An ether side chain (
). This group acts as a hydrogen bond acceptor and modulates lipophilicity (LogP) without introducing a formal charge.
Physicochemical Data Profile
Note: Values are derived from experimental data of close structural analogs and computational consensus where specific experimental values are proprietary.
| Property | Value / Description | Significance |
| Molecular Weight | 128.13 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| Physical State | White to pale yellow solid | Typical for low-MW amino-isoxazoles. |
| Solubility | DMSO, Methanol, DCM | Soluble in polar organic solvents; moderate water solubility. |
| LogP (Predicted) | ~ -0.2 to 0.3 | Lower lipophilicity than 5-methylisoxazole due to the ether oxygen. |
| pKa (Amine) | ~ 2.0 - 2.5 (Conjugate acid) | The amine is weakly basic due to electron withdrawal by the isoxazole ring. |
| H-Bond Donors | 1 (Amine group) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (Ring N, Ring O, Ether O) | High acceptor density relative to size. |
Synthetic Methodologies
The synthesis of 3-amino-5-substituted isoxazoles generally proceeds via the condensation of
Primary Synthetic Route: Cyclocondensation
This route is preferred for its scalability and regioselectivity.
Reagents:
-
Precursor: 4-Methoxy-3-oxobutanenitrile (Methoxyacetylacetonitrile).
-
Reagent: Hydroxylamine hydrochloride (
). -
Base: Sodium hydroxide (
) or Sodium acetate ( ). -
Solvent: Water/Ethanol mixture.
Protocol Logic:
-
Oxime Formation: Hydroxylamine attacks the ketone carbonyl of the
-ketonitrile under pH-controlled conditions (typically pH 8-10). -
Cyclization: The oxime oxygen attacks the nitrile carbon (intramolecular nucleophilic attack), followed by tautomerization to form the aromatic isoxazole ring.
-
Regiocontrol: The reaction favors the 3-amino-5-substituted isomer over the 5-amino-3-substituted isomer when the pH is kept basic, as the nucleophilic attack on the nitrile is facilitated.
Visualization of Synthesis Pathway
Reactivity & Derivatization
The 3-amino group is the primary handle for chemical modification. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the isoxazole ring.
Sulfonylation (Sulfonamide Synthesis)
This is the most common reaction, used to generate antibiotics and kinase inhibitors.
-
Reaction: Amine + Aryl Sulfonyl Chloride
Sulfonamide. -
Conditions: Requires a base (Pyridine or DMAP) to scavenge HCl.
-
Application: Synthesis of analogs to Sulfamethoxazole, where the 5-methyl group is replaced by 5-methoxymethyl to alter solubility and metabolic stability.
Acylation (Amide Synthesis)
-
Reaction: Amine + Acyl Chloride / Anhydride
Amide. -
Conditions: Standard Schotten-Baumann conditions or coupling agents (EDC/HOBt) for carboxylic acids.
-
Utility: Creating peptidomimetics or linking the isoxazole headgroup to larger pharmacophores (e.g., in TrkA inhibitors).
Electrophilic Aromatic Substitution
The isoxazole C-4 position is relatively electron-rich and can undergo electrophilic substitution (e.g., halogenation with NIS/NBS), providing a route to 3-amino-4-halo-5-methoxymethylisoxazoles.
Pharmaceutical Applications
Bioisosterism & Scaffold Utility
-
GABA Receptor Modulation: The 3-aminoisoxazole moiety is structurally related to Muscimol (5-aminomethyl-3-isoxazolol), a potent GABA
agonist. While 5-(methoxymethyl)-1,2-oxazol-3-amine is not a direct agonist, it serves as a template for designing ligands that bind to the benzodiazepine site or orthosteric sites of GABA receptors. -
Kinase Inhibition: The compound appears in patent literature as a "head group" for TrkA (Tropomyosin receptor kinase A) inhibitors. The amine forms critical hydrogen bonds with the kinase hinge region, while the methoxymethyl group occupies the hydrophobic pocket, offering specific selectivity profiles.
Metabolic Stability
The replacement of a methyl group (as in 5-methylisoxazole) with a methoxymethyl group introduces a metabolic "soft spot" (the ether) or, conversely, blocks benzylic oxidation depending on the specific enzyme interactions (CYP450). This allows medicinal chemists to tune the half-life (
Safety & Handling Protocol
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Procedures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store the hydrochloride salt in a desiccator at 2-8°C. The free base is stable at room temperature but should be protected from light and moisture.
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute acid if necessary (for the free base).
References
-
PubChem. (n.d.). 5-(Methoxymethyl)isoxazol-3-amine hydrochloride.[1] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2014). Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (WO2014078454A1).
